

assessing the selectivity of CNX-774 for ENT1 over other transporters

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Compound of Interest

Compound Name: CNX-774

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CNX-774: A Comparative Analysis of its Selectivity for ENT1

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed assessment of the selectivity of **CNX-774**, a preclinical small molecule, for the Equilibrative Nucleoside Transporter 1 (ENT1). While initially developed as a Bruton tyrosine kinase (BTK) inhibitor, recent research has unveiled its potent activity as an ENT1 inhibitor, a finding with significant implications for cancer therapy. This guide objectively compares the functional effects of **CNX-774** to the known ENT1 inhibitor nitrobenzylmercaptapurine riboside (NBMPR) and to the genetic knockout of ENT1, based on supporting experimental data from peer-reviewed literature.

Executive Summary

CNX-774 has been identified as a previously uncharacterized inhibitor of ENT1.^{[1][2][3]} Mechanistic studies have demonstrated that its ability to sensitize pancreatic cancer cells to DHODH inhibitors is independent of its effects on BTK and is instead a direct consequence of blocking ENT1-mediated uridine uptake.^{[1][2][4]} This inhibition of the nucleoside salvage pathway leads to pyrimidine starvation in cancer cells when combined with inhibitors of de novo pyrimidine synthesis. While direct quantitative data on the selectivity of **CNX-774** for ENT1 over other nucleoside transporters (ENT2, CNT1, CNT2, CNT3) is not yet available in the published literature, the functional evidence strongly supports its on-target activity at ENT1.

Quantitative Data Summary

As of the latest available data, specific inhibitory constant (Ki) or IC50 values for **CNX-774** against a panel of nucleoside transporters have not been published. The assessment of its selectivity is therefore based on comparative functional assays. The following table summarizes the qualitative and functional comparisons that form the basis of our current understanding of **CNX-774**'s selectivity for ENT1.

Feature	CNX-774	NBMPR (ENT1 inhibitor)	ENT1 Knockout	Other Transporters (ENT2, CNTs)
Inhibition of Uridine Uptake	Yes	Yes	Yes	Not reported
Sensitization to DHODH inhibitors (e.g., Brequinar)	Yes	Yes	Yes	Not reported
Antagonism with Gemcitabine	Yes	Yes	Yes	Not reported
Effect on Pyrimidine Nucleotide Pools (with DHODH inhibitor)	Profound depletion	Similar depletion to CNX-774	Similar depletion to CNX-774	Not applicable

Experimental Protocols

The identification of **CNX-774** as an ENT1 inhibitor was established through a series of robust experimental protocols designed to assess its functional effects on the pyrimidine salvage pathway.

Cell Viability and Drug Combination Assays

- Objective: To determine the effect of **CNX-774** in combination with other drugs whose transport or mechanism of action is dependent on nucleoside transporters.

- Methodology:
 - Pancreatic ductal adenocarcinoma (PDAC) cell lines resistant to the DHODH inhibitor brequinar (BQ) were used.
 - Cells were treated with vehicle, BQ, **CNX-774**, or a combination of BQ and **CNX-774** for 72 hours.
 - Cell viability was assessed using the CellTiter-Glo Luminescence Cell Viability Assay.
 - Similar combination studies were performed with the nucleoside analog gemcitabine, which requires ENT1 for cellular uptake.
 - The effects of **CNX-774** were directly compared to those of NBMPR, a known ENT1-selective inhibitor.

Metabolomic Analysis

- Objective: To quantify the impact of **CNX-774** on cellular nucleotide pools.
- Methodology:
 - BQ-resistant PDAC cells were treated with vehicle, BQ, **CNX-774**, or the combination for 8 hours.
 - Cellular metabolites were extracted and analyzed by LC-MS/MS.
 - The relative abundances of pyrimidine pathway metabolites were quantified to assess the degree of nucleotide depletion.

Uridine Uptake Assay

- Objective: To directly measure the effect of **CNX-774** on the transport of uridine into cells.
- Methodology:
 - PDAC cells were treated with vehicle or **CNX-774**.
 - Cells were then incubated with radiolabeled uridine for a short period.

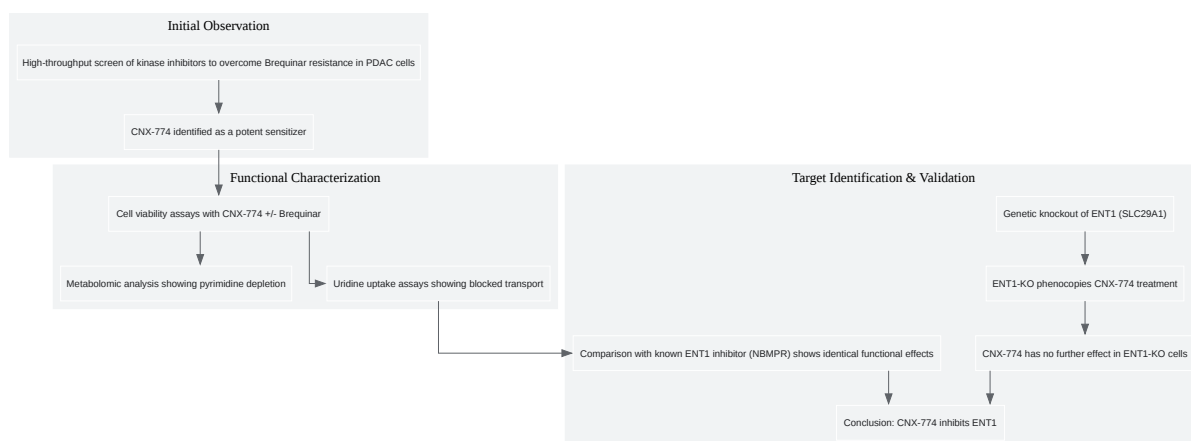
- The amount of radioactivity incorporated into the cells was measured to determine the rate of uridine uptake.

Genetic Knockout Studies

- Objective: To confirm that the effects of **CNX-774** are specifically due to the inhibition of ENT1.
- Methodology:
 - CRISPR/Cas9 technology was used to generate PDAC cell lines with a genetic knockout of the SLC29A1 gene, which encodes for ENT1.
 - These ENT1-KO cells were then subjected to the same drug combination and viability assays as the parental cells.
 - The sensitivity of ENT1-KO cells to BQ was assessed, and the effect of adding **CNX-774** to these cells was determined. The lack of an additional effect of **CNX-774** in ENT1-KO cells confirmed that ENT1 is the relevant target.

Visualizations

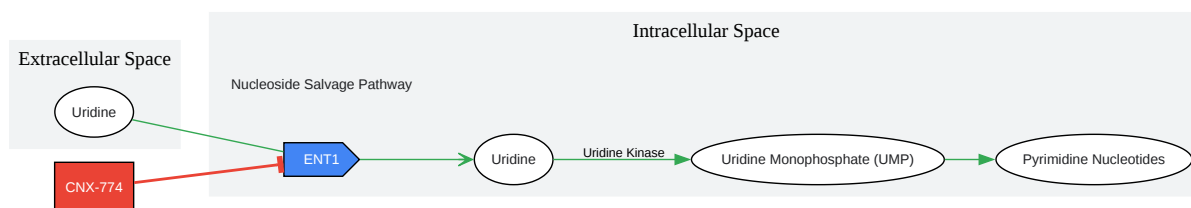
Experimental Workflow for Identifying CNX-774 as an ENT1 Inhibitor



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Caption: Workflow for the identification and validation of **CNX-774** as an ENT1 inhibitor.

Pyrimidine Salvage Pathway and Inhibition by CNX-774



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Caption: **CNX-774** blocks the pyrimidine salvage pathway by inhibiting ENT1-mediated uridine uptake.

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